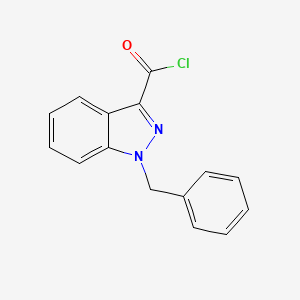

1-Benzyl-1H-indazole-3-carbonyl chloride

説明

1-Benzyl-1H-indazole-3-carbonyl chloride is a heterocyclic organic compound featuring an indazole core substituted with a benzyl group at the 1-position and a carbonyl chloride moiety at the 3-position. Its molecular formula is C₁₄H₁₁ClN₂O, with a molecular weight of 258.45 g/mol. This compound is highly reactive due to the acid chloride group, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters in pharmaceutical applications.

特性

IUPAC Name |

1-benzylindazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-15(19)14-12-8-4-5-9-13(12)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAVZXKKYVEMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593576 | |

| Record name | 1-Benzyl-1H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750649-74-2 | |

| Record name | 1-Benzyl-1H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-Benzyl-1H-indazole-3-carbonyl chloride typically involves the reaction of 1-benzyl-1H-indazole with phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The process can be summarized as follows:

Starting Material: 1-Benzyl-1H-indazole

Reagent: Phosgene (COCl₂) or triphosgene

Solvent: Anhydrous dichloromethane (DCM)

Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

1-Benzyl-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.

-

Hydrolysis: : The compound can hydrolyze in the presence of water or moisture, forming 1-benzyl-1H-indazole-3-carboxylic acid.

Reagents: Water or aqueous base

Conditions: Room temperature or slightly elevated temperatures.

-

Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents.

Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Conditions: Anhydrous conditions, typically in THF or ether.

科学的研究の応用

1-Benzyl-1H-indazole-3-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways and disease mechanisms.

作用機序

The mechanism of action of 1-Benzyl-1H-indazole-3-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, indazole derivatives exert their effects by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Acting as agonists or antagonists at various receptors, influencing cellular signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Differences

The table below highlights key differences between 1-Benzyl-1H-indazole-3-carbonyl chloride and structurally similar compounds:

Key Observations:

- Core Heterocycle: The indazole core (fused benzene and pyrazole rings) in the target compound contrasts with the imidazole ring in 1-Benzyl-1H-imidazole-2-carboxylic acid, altering aromaticity and electronic properties.

- Substituents : The benzyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., 1-Methyl-1H-indazole-3-carboxylic acid), which may improve membrane permeability in biological systems .

- Functional Groups : The carbonyl chloride group confers high electrophilicity, enabling nucleophilic acyl substitution reactions. In contrast, chloromethyl (1-Benzyl-3-(chloromethyl)-1H-indazole) and carboxylic acid groups exhibit lower reactivity, favoring alkylation or acid-base reactions, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。